molecular formula C21H18ClN3O2 B2369296 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326895-45-7

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2369296
CAS No.: 1326895-45-7
M. Wt: 379.84
InChI Key: YHIXAPVQSULZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one (IUPAC name, molecular formula: C₂₀H₁₆ClN₃O₂, molecular weight: 365.81 g/mol) is a heterocyclic compound featuring a quinolin-4-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-chlorophenyl group . The 6-methyl and 1-propyl substituents on the quinoline moiety contribute to its structural uniqueness. Its synthesis and characterization likely involve standard heterocyclic condensation and crystallization techniques, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c1-3-10-25-12-16(19(26)15-11-13(2)8-9-18(15)25)21-23-20(24-27-21)14-6-4-5-7-17(14)22/h4-9,11-12H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIXAPVQSULZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, antimicrobial agent, and in the treatment of neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in the substituents on the phenyl ring of the 1,2,4-oxadiazole moiety. Below is a detailed comparison of physicochemical properties and structural features:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) logP Water Solubility (logSw) Polar Surface Area (Ų)
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one (BF22796) 2-chloro C₂₀H₁₆ClN₃O₂ 365.81 N/A N/A N/A
3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one (G607-0921) 2-ethoxy C₂₃H₂₃N₃O₃ 389.45 4.578 -4.44 54.43
3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one (G607-0922) 2-bromo C₂₁H₁₈BrN₃O₂ 424.30 4.609 -4.44 47.22
3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one 4-benzyloxy Not provided Not provided N/A N/A N/A

Key Observations:

Substituent Effects on Lipophilicity :

  • The bromine atom in G607-0922 increases logP (4.609) compared to the ethoxy group in G607-0921 (4.578), reflecting bromine’s higher lipophilicity .
  • The 2-chlorophenyl substituent in the target compound likely confers intermediate lipophilicity, though experimental logP data are unavailable.

Molecular Weight and Steric Effects :

  • G607-0922 (424.30 g/mol) has the highest molecular weight due to bromine’s atomic mass, whereas G607-0921 (389.45 g/mol) incorporates an ethoxy group’s lighter oxygen and ethyl components .
  • The benzyloxy-substituted compound is expected to exhibit greater steric bulk, though quantitative data are lacking.

Synthetic Accessibility: The target compound and its analogs are likely synthesized via [3+2] cycloaddition of nitrile oxides with amidoximes, followed by functionalization of the quinoline core .

Biological Activity

The compound 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a member of the oxadiazole and quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H19ClN4O2
  • Molecular Weight : 366.84 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target enzymes.
  • Antimicrobial Activity : It has been shown to inhibit bacterial enzymes, leading to a reduction in bacterial growth.
  • Anticancer Properties : The compound may induce cytotoxic effects in cancer cells by interacting with DNA or inhibiting key proteins involved in cell proliferation.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. For instance:

  • In vitro assays indicated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

Research has shown that this compound exhibits promising anticancer effects:

  • It has been tested against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), showing IC50 values in the low micromolar range.
Cell LineIC50 (µM)
MCF75.0
A5497.5

Case Studies

  • Study on Antimicrobial Effects :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives, including our compound. Results indicated that it outperformed several known antibiotics in inhibiting bacterial growth.
  • Anticancer Screening :
    In a comprehensive screening published in Cancer Letters, the compound was tested against a panel of cancer cell lines. It demonstrated selective cytotoxicity towards tumor cells while exhibiting low toxicity towards normal cells.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Antioxidant Activity : Exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Demonstrated ability to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.